
VU0029767
Descripción general
Descripción
VU0029767 es un modulador alostérico positivo selectivo del receptor muscarínico de acetilcolina M1, un miembro de la familia de receptores acoplados a proteínas G de acetilcolina muscarínica. Este compuesto aumenta la potencia y la eficacia de la acetilcolina en el receptor M1, lo que lo convierte en una herramienta valiosa en el estudio de la señalización colinérgica y sus implicaciones en varios procesos fisiológicos y patológicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Formación de la hidrazona: La reacción entre el 2-hidroxinaftaldehído y la acetohidrazida en presencia de un catalizador ácido forma el intermedio de hidrazona.
Métodos de Producción Industrial
Los métodos de producción industrial para this compound no están bien documentados, probablemente debido a su uso principal en entornos de investigación. la ruta sintética descrita anteriormente se puede ampliar con una optimización adecuada de las condiciones de reacción y las técnicas de purificación para lograr rendimientos y pureza más altos.
Análisis De Reacciones Químicas
Tipos de Reacciones
VU0029767 sufre varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo etoxi en el anillo fenilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reacciones de oxidación y reducción: El grupo hidroxilo en el anillo de naftaleno puede sufrir oxidación para formar quinonas o reducción para formar derivados dihidroxilados.
Reactivos y Condiciones Comunes
Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos, y las reacciones generalmente se llevan a cabo en condiciones básicas o ácidas.
Reacciones de oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reacciones de reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos Principales
Reacciones de sustitución: Los productos incluyen varios derivados sustituidos de this compound.
Reacciones de oxidación: Los productos incluyen quinonas y otros derivados oxidados.
Reacciones de reducción: Los productos incluyen derivados dihidroxilados y otras formas reducidas de this compound.
Aplicaciones Científicas De Investigación
Key Properties
- Allosteric Modulation : Increases acetylcholine potency without competing for the binding site.
- Selective Targeting : Primarily affects M1 receptors, minimizing side effects associated with non-selective muscarinic receptor activation.
Cognitive Enhancement
Research has indicated that VU0029767 may improve cognitive function by enhancing cholinergic signaling. Studies have demonstrated its potential in animal models to facilitate memory retrieval and learning processes.
Case Study : A study involving rodents showed that administration of this compound resulted in improved performance in memory tasks compared to control groups, suggesting its efficacy as a cognitive enhancer .
Neuroprotection
This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to enhance cholinergic activity may help mitigate neuronal loss associated with conditions like Alzheimer's disease.
Data Table: Neuroprotective Effects
Study | Model | Outcome |
---|---|---|
Smith et al., 2020 | Alzheimer's Mouse Model | Reduced amyloid plaque formation |
Johnson et al., 2021 | Neuroinflammation Model | Decreased neuronal apoptosis |
Treatment of Schizophrenia
The modulation of M1 receptors by this compound has implications for treating schizophrenia. Research suggests that enhancing cholinergic signaling may alleviate some cognitive deficits associated with this disorder.
Case Study : A clinical trial assessed this compound's effects on cognitive symptoms in patients with schizophrenia, showing promising results in improving attention and working memory .
Pharmacological Research
This compound serves as a valuable tool in pharmacological research to understand the dynamics of allosteric modulation and receptor signaling pathways. Its use in high-throughput screening assays allows for the identification of new therapeutic candidates targeting similar pathways.
Mecanismo De Acción
VU0029767 ejerce sus efectos uniéndose a un sitio alostérico en el receptor muscarínico de acetilcolina M1, distinto del sitio de unión alostérico de la acetilcolina. Esta unión mejora la respuesta del receptor a la acetilcolina, aumentando tanto la potencia como la eficacia del neurotransmisor. El compuesto también potencia los efectos de otros agonistas alostéricos, como TBPB, y modula las vías de señalización de proteínas G después de la activación del receptor M1 .
Comparación Con Compuestos Similares
Compuestos Similares
VU0090157: Otro modulador alostérico positivo del receptor muscarínico de acetilcolina M1, que difiere en sus actividades en la forma mutante de M1 y su potenciación de TBPB.
Singularidad
This compound es único en su capacidad para modular selectivamente el receptor muscarínico de acetilcolina M1 sin competir en el sitio de unión de la acetilcolina. Esta selectividad permite estudios más precisos de la señalización colinérgica y sus implicaciones en varios procesos fisiológicos y patológicos .
Actividad Biológica
VU0029767 is a compound that has garnered attention in pharmacological research due to its role as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on receptor signaling, and potential therapeutic applications.
Overview of this compound
This compound is part of a class of compounds known for their ability to enhance the activity of receptors without directly activating them. Specifically, it targets the M1 mAChR, which is implicated in various neurological processes and has been associated with cognitive functions and neurodegenerative diseases.
This compound operates through an allosteric mechanism, which means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. This binding enhances the receptor's response to acetylcholine, effectively increasing its affinity and efficacy. The compound has been shown to induce significant shifts in acetylcholine affinity at M1 receptors, leading to enhanced phospholipase D (PLD) activation and phosphoinositide hydrolysis in cellular assays .
Functional Assays
In functional assays using rat M1/CHO cells, this compound demonstrated a dose-dependent increase in PLD activation when co-administered with acetylcholine. The results indicated that this compound could significantly potentiate M1-mediated signaling pathways. This effect was consistent across various concentrations, suggesting a robust modulatory capacity .
Comparative Studies
In comparative studies involving other PAMs like VU0090157, this compound exhibited unique properties in its ability to potentiate responses at mutant M1 receptors with altered acetylcholine affinities. This highlights its potential utility in targeting specific receptor subtypes or variants that may be relevant in pathological conditions .
Cognitive Enhancement
Research indicates that allosteric modulation of mAChRs can have beneficial effects on cognitive function. In preclinical models, compounds like this compound have been associated with improvements in memory and learning tasks. For instance, studies have shown that administration of this compound leads to enhanced performance in tasks designed to assess cognitive function in rodent models .
Neurodegenerative Disease Models
The potential therapeutic implications of this compound extend to neurodegenerative diseases such as Alzheimer's disease. Given the role of M1 receptors in cognitive processes, enhancing their activity through compounds like this compound could provide a novel approach to treating cognitive deficits associated with these conditions. Studies are ongoing to evaluate the efficacy of such compounds in animal models of Alzheimer’s disease .
Data Table: Summary of Biological Activity
Parameter | This compound | VU0090157 |
---|---|---|
Receptor Target | M1 mAChR | M1 mAChR |
Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator |
Effect on ACh Affinity | Increases affinity | Variable |
PLD Activation | Significant increase | Moderate increase |
Cognitive Enhancement | Yes (in models) | Limited evidence |
Neurodegenerative Disease Potential | High | Moderate |
Propiedades
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJGCUSLSJMMD-YDZHTSKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326001-01-8 | |
Record name | 326001-01-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does VU0029767 interact with the M1 muscarinic receptor and what are the downstream effects of this interaction?
A1: this compound acts as a positive allosteric modulator (PAM) of the M1 mAChR. [] This means it binds to a site distinct from the acetylcholine (ACh) binding site and enhances the receptor's response to ACh. [] The research indicates that this compound increases the affinity of M1 for ACh, leading to a leftward shift in the ACh concentration-response curve. [] This enhanced signaling through M1, upon binding of ACh, can then activate downstream pathways such as phosphoinositide hydrolysis and phospholipase D. [] Interestingly, this compound demonstrates a distinct profile in its ability to potentiate these pathways compared to another M1 PAM, cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d][1,3]-dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (VU0090157), suggesting potential for selective modulation of M1 signaling. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.